molecular formula C11H12N4O2S B2965815 6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide CAS No. 2034363-53-4

6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2965815
CAS No.: 2034363-53-4
M. Wt: 264.3
InChI Key: XXDXORUMWREYSA-UHFFFAOYSA-N
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Description

6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains both a thiazole and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate with 3-methyl-1,2-thiazol-5-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-2-(4-methyl-1,3-thiazol-5-yl)pyrimidine
  • 4-ethoxy-6-methyl-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine

Uniqueness

6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings

Properties

IUPAC Name

6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-3-17-9-5-8(12-6-13-9)11(16)14-10-4-7(2)15-18-10/h4-6H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDXORUMWREYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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